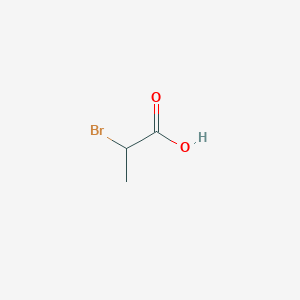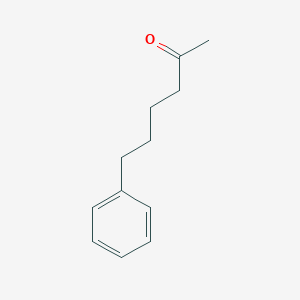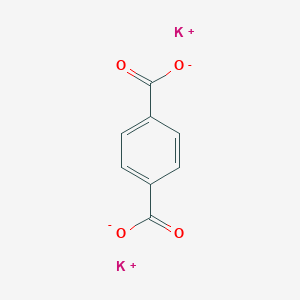![molecular formula C8H14N6O10 B075989 [(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate CAS No. 14173-62-7](/img/structure/B75989.png)
[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate is a complex organic compound with the molecular formula C8H14N6O10. This compound is characterized by the presence of nitroimino groups and acetate esters, making it a unique and potentially useful chemical in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate involves multiple steps, typically starting with the formation of the nitroimino groups. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the correct formation of the desired product. The detailed synthetic route may involve the following steps:
- Formation of the nitroimino intermediate.
- Reaction of the intermediate with methylene groups.
- Acetylation to form the diacetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors with precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate can undergo various chemical reactions, including:
Oxidation: The nitroimino groups can be oxidized to form nitro compounds.
Reduction: Reduction of the nitroimino groups can lead to the formation of amines.
Substitution: The acetate esters can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialized polymers and materials.
Mechanism of Action
The mechanism of action of [(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate involves its interaction with molecular targets such as enzymes or receptors. The nitroimino groups can participate in redox reactions, while the acetate esters can undergo hydrolysis to release active intermediates. These interactions can modulate biochemical pathways and exert specific effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
- Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, dinitrate (ester)
- Methanol, ((nitroimino)bis(methylene(nitroimino)))bis-, dimethyl ester
Uniqueness
[(nitroimino)bis[methylene(nitroimino)]]dimethyl diacetate is unique due to the presence of both nitroimino groups and acetate esters, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that may not be possible with similar compounds.
Properties
CAS No. |
14173-62-7 |
|---|---|
Molecular Formula |
C8H14N6O10 |
Molecular Weight |
354.23 g/mol |
IUPAC Name |
[[[acetyloxymethyl(nitro)amino]methyl-nitroamino]methyl-nitroamino]methyl acetate |
InChI |
InChI=1S/C8H14N6O10/c1-7(15)23-5-10(13(19)20)3-9(12(17)18)4-11(14(21)22)6-24-8(2)16/h3-6H2,1-2H3 |
InChI Key |
CHBKPOAEXQUKHL-UHFFFAOYSA-N |
SMILES |
CC(=O)OCN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=O)OCN(CN(CN(COC(=O)C)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Key on ui other cas no. |
14173-62-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-(2-cyanoethyl)phenyl] N-methylcarbamate](/img/structure/B75908.png)
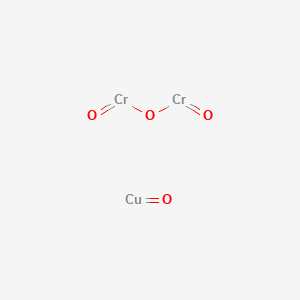
![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)


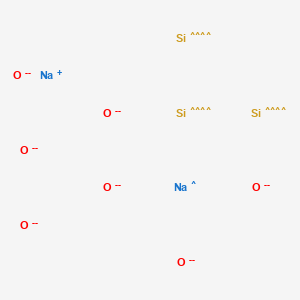
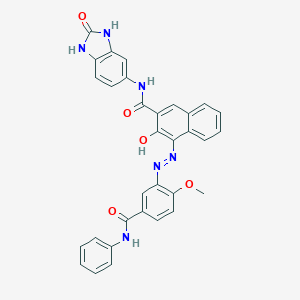
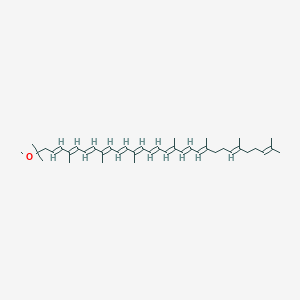
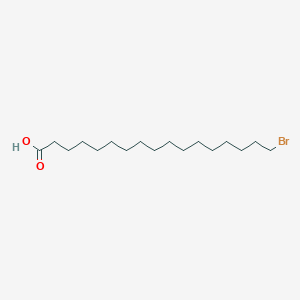
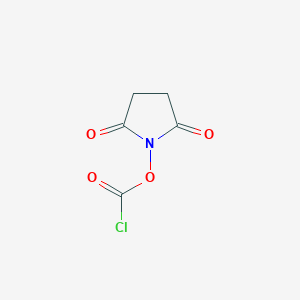
![(E)-4-[(2,5-Dioxocyclopentyl)amino]-4-oxo-2-butenoic acid methyl ester](/img/structure/B75926.png)
